molecular formula C15H15ClN4O B2539511 1-Benzyl-4-(5-chloropyrimidin-2-yl)piperazin-2-one CAS No. 2415532-72-6

1-Benzyl-4-(5-chloropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2539511
CAS No.: 2415532-72-6
M. Wt: 302.76
InChI Key: IVZGEZJRQHMFRU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-chloropyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a chloropyrimidine moiety

Preparation Methods

The synthesis of 1-Benzyl-4-(5-chloropyrimidin-2-yl)piperazin-2-one typically involves multi-step procedures. One common synthetic route includes the reaction of 5-chloropyrimidine-2-amine with benzyl chloride in the presence of a base to form the intermediate, which is then reacted with piperazine to yield the final product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(5-chloropyrimidin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion.

Scientific Research Applications

1-Benzyl-4-(5-chloropyrimidin-2-yl)piperazin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5-chloropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act on G-protein-coupled receptors (GPCRs) or ion channels, modulating their activity and leading to downstream effects such as altered cellular signaling and gene expression . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

1-Benzyl-4-(5-chloropyrimidin-2-yl)piperazin-2-one can be compared with other similar compounds, such as:

    8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: This compound shares the chloropyrimidine-piperazine core but has additional structural modifications that may confer different biological activities.

    1-(2-Pyrimidyl)piperazine: Another piperazine derivative with a pyrimidine ring, used in various chemical and biological studies.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-benzyl-4-(5-chloropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c16-13-8-17-15(18-9-13)20-7-6-19(14(21)11-20)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZGEZJRQHMFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC=C(C=N2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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